molecular formula C11H12F3N B15224264 (S)-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(S)-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B15224264
M. Wt: 215.21 g/mol
InChI Key: ZCGLVZZRVFOKHO-JTQLQIEISA-N
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Description

(S)-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound that features a trifluoromethyl group attached to a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reagents such as Umemoto’s reagents or Ruppert’s reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of (S)-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to target proteins, thereby modulating their activity . This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

(1S)-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6,10H,1-3,15H2/t10-/m0/s1

InChI Key

ZCGLVZZRVFOKHO-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC(=C2)C(F)(F)F)N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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